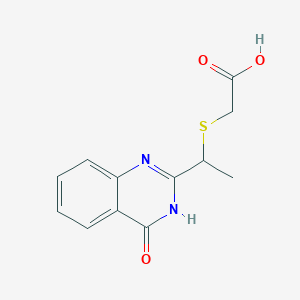
2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid is a compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid typically involves the reaction of 2-mercapto-3-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl with chloroacetic acid under basic conditions . The reaction is carried out in an aqueous medium, often using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and enzyme inhibitory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Ethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)acetate
- 2-{1-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid
Uniqueness
2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid is unique due to its specific structural features, such as the presence of both a quinazolinone and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-7(18-6-10(15)16)11-13-9-5-3-2-4-8(9)12(17)14-11/h2-5,7H,6H2,1H3,(H,15,16)(H,13,14,17) |
InChI Key |
JEABWQYKTPKNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


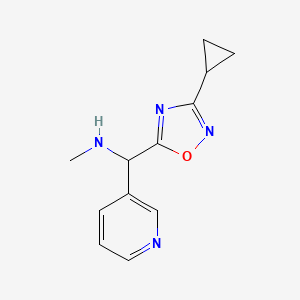
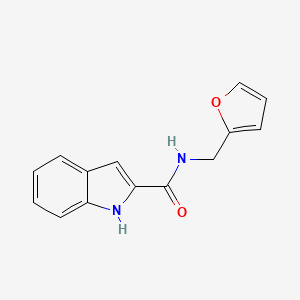
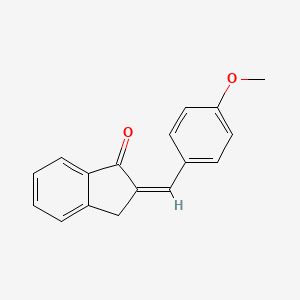
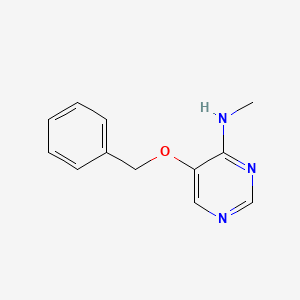
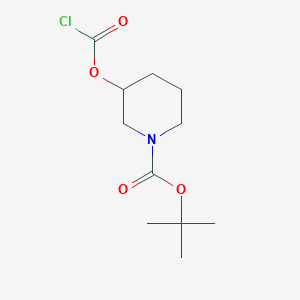

![Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14872831.png)

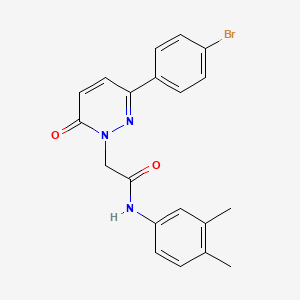
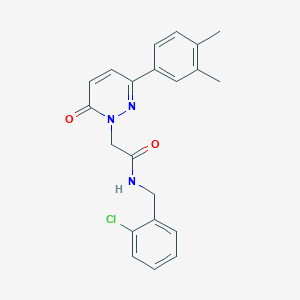
![6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B14872860.png)
![N-(3-ethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B14872872.png)


